5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 4-fluorophenylacetic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the dioxane ring provides structural stability. The compound may inhibit or activate specific pathways, depending on its binding interactions and the cellular context.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the dioxane ring.
2,2-Dimethyl-1,3-dioxane-4,6-dione: Contains the dioxane ring but lacks the fluorophenyl group.
5-(2-Phenylacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione: Similar structure but without the fluorine atom.
Uniqueness
5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of both the fluorophenyl group and the dioxane ring, which confer specific chemical properties and reactivity. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
5-[2-(4-fluorophenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO5/c1-14(2)19-12(17)11(13(18)20-14)10(16)7-8-3-5-9(15)6-4-8/h3-6,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSWJPWJXNQHKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C(=O)CC2=CC=C(C=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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